FTIDC acts as an allosteric antagonist of mGluR1, meaning it binds to a site different from the glutamate binding site and inhibits receptor activation. [] Studies suggest that FTIDC interacts with transmembrane domains 4 to 7 of mGluR1, particularly Phe801 in TM6 and Thr815 in TM7, to exert its antagonistic effects. [] FTIDC also displays inverse agonistic activity, suppressing the constitutive activity of mGluR1a. []
FTIDC serves as a valuable pharmacological tool for investigating the role of mGluR1 in various physiological processes, particularly in the central nervous system. [] Its high potency, selectivity, and oral bioavailability make it suitable for in vivo studies. For instance, FTIDC effectively inhibited (S)-3,5-dihydroxyphenylglycine-induced face-washing behavior in mice, highlighting its potential for treating conditions associated with mGluR1 dysregulation. []
CAS No.: 22756-36-1
CAS No.: 13966-05-7
CAS No.: 21583-32-4
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7